molecular formula C15H19BN2O2 B14837413 4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester

4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester

Cat. No.: B14837413
M. Wt: 270.14 g/mol
InChI Key: ZDBZECACXKTMSY-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester is a boronic ester derivative that features an imidazole ring attached to a phenylboronic acid moiety, which is further esterified with pinacol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives and substituted boronic esters, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-YL)phenylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-17-10-18-13/h5-10H,1-4H3,(H,17,18)

InChI Key

ZDBZECACXKTMSY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=CN3

Origin of Product

United States

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